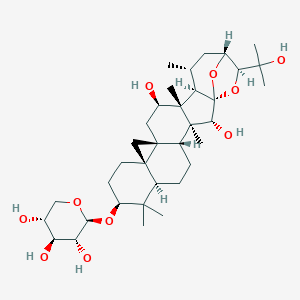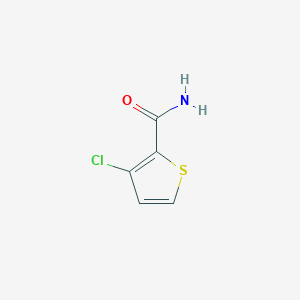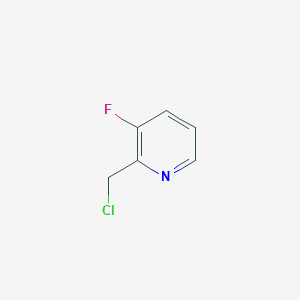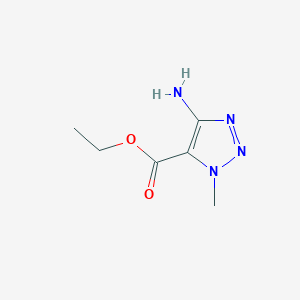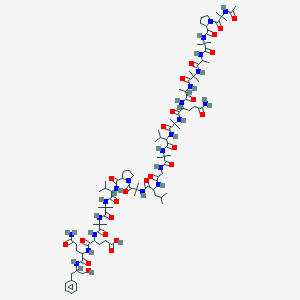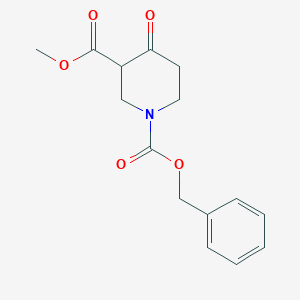
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-oxopiperidine derivatives involves multiple steps, including substitution reactions, reduction, oxidation, and protection/deprotection strategies. For instance, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is synthesized starting from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, borohydride reduction, oxidation, and debenzylation to achieve the target compound . Similarly, the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates involves a one-pot reaction with N-benzylation and ring-opening followed by intramolecular nucleophilic displacement . These methods highlight the complexity and versatility of synthetic approaches to 4-oxopiperidine derivatives.
Molecular Structure Analysis
The molecular structure of these derivatives is characterized by the presence of the 4-oxopiperidine moiety, which can adopt various conformations. For example, in the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, the (4-oxopiperidin-1-yl)methyl residues adopt a flattened chair conformation, and the orientation of these groups is crucial for the overall molecular geometry . The molecular structure plays a significant role in the biological activity and interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 4-oxopiperidine derivatives is influenced by the substituents on the piperidine ring. Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with unsaturated carbonyl compounds lead to the formation of 3-azabicyclo[3.3.1]nonane derivatives, showcasing the reactivity of the carbonyl group at the 4-position . The Mitsunobu reaction is another example, used to achieve stereochemical inversion in the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-oxopiperidine derivatives are determined by their molecular structure and the nature of their substituents. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of benzylidene groups in the piperidine ring enhances the potency of these compounds as P-glycoprotein dependent multidrug resistance revertants . The crystal packing and intermolecular interactions, such as hydrogen bonding, also influence the solubility and stability of these compounds, as seen in the structure of tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Enantioselective Benzylation 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate has been utilized in the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, yielding compounds with a chiral 3-benzylpiperidine backbone. This process is notable for its use of cheap materials, mild reaction conditions, and moderate enantioselectivity, making it a valuable method in the preparation of biologically active compounds (Wang et al., 2018).
Synthesis of Tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate This compound is a significant intermediate in synthesizing novel protein tyrosine kinase inhibitors, such as Jak3 inhibitor CP-690550. An efficient synthesis approach includes steps like SN2 substitution with benzyl chloride, borohydride reduction, and oxidation under mild conditions, offering a potential for industrial scale-up (Xin-zhi, 2011).
Crystallography and Structural Studies
Structural Study of Enolic Forms Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates display keto-enol tautomerism and configurational isomerism, as observed in their synthesis via the Mannich procedure. The stereochemistry of these compounds has been analyzed using 1 H and 13 C NMR data (Fernández et al., 1993).
Crystal Structure Analysis The title compound, tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, exhibits a crystal structure where molecules form a porous three-dimensional network with solvent-free hydrophobic channels. This study elaborates on its synthesis through a nine-step reaction starting from ethyl N-benzyl-3-oxopiperidine-4-carboxylate (Wang et al., 2008).
Photolysis and Radical Studies
Photolysis of Hindered N-Chloroamines Research on photolysis of N-Chloroamines like 1-chloro-2,2,6,6-tetramethyl-4-oxopiperidine shows their transformation into corresponding amino radicals in the presence of oxygen. These radicals can react to form stable nitroxide radicals, contributing to our understanding of free radical chemistry (Toda et al., 1972).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are not available in the retrieved data, related compounds have been studied for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase . This suggests that “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” and similar compounds may have potential applications in the development of new drugs.
Wirkmechanismus
Target of Action
The primary targets of the compound “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” are currently unknown. The compound is a chemical intermediate and is often used in the synthesis of other compounds
Mode of Action
As a chemical intermediate, its primary role is likely in the formation of other compounds during chemical reactions .
Biochemical Pathways
The compound is involved in the synthesis of various other compounds, indicating its role in multiple biochemical pathways . .
Pharmacokinetics
As a chemical intermediate, it is primarily used in laboratory settings for the synthesis of other compounds .
Result of Action
Its main known function is as a chemical intermediate in the synthesis of other compounds .
Action Environment
The action of “1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate” is influenced by various environmental factors such as temperature and atmospheric conditions. It is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
1-O-benzyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-20-14(18)12-9-16(8-7-13(12)17)15(19)21-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBDLLIOVQVIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577906 | |
| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
CAS RN |
159299-93-1 | |
| Record name | 1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

